molecular formula C11H15N3O5 B13823052 1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-

1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-

Cat. No.: B13823052
M. Wt: 269.25 g/mol
InChI Key: YTWREPAHBKYMNI-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-β-D-erythro-pentofuranosyl)-4,6-dihydro- (CAS: 126128-42-5, C₁₁H₁₅N₃O₅) is a nucleoside analogue featuring a fused pyrimido-oxazinone core linked to a 2-deoxyribofuranosyl moiety . Its structure (SMILES: OC[C@H]1O[C@@H](C[C@@H]1O)N1C=C2CCON=C2NC1=O) highlights the β-D-configuration of the sugar and the bicyclic heterocyclic system.

Properties

Molecular Formula

C11H15N3O5

Molecular Weight

269.25 g/mol

IUPAC Name

6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,4-dihydro-1H-pyrimido[4,5-c]oxazin-7-one

InChI

InChI=1S/C11H15N3O5/c15-5-8-7(16)3-9(19-8)14-4-6-1-2-18-13-10(6)12-11(14)17/h4,7-9,15-16H,1-3,5H2,(H,12,13,17)/t7-,8+,9+/m0/s1

InChI Key

YTWREPAHBKYMNI-DJLDLDEBSA-N

Isomeric SMILES

C1CONC2=NC(=O)N(C=C21)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

C1CONC2=NC(=O)N(C=C21)C3CC(C(O3)CO)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1H-Pyrimido[4,5-c]oxazin-7(3H)-one, 6-(2-deoxy-β-D-erythro-pentofuranosyl)-4,6-dihydro- typically involves the construction of the pyrimido-oxazine heterocyclic core followed by glycosylation with a protected 2-deoxy-β-D-erythro-pentofuranosyl donor. The synthetic route requires careful control of stereochemistry at the sugar moiety and the heterocyclic ring system.

Key Steps in Synthesis

  • Formation of the Pyrimido[4,5-c]oxazin-7-one Core:
    The heterocyclic core is synthesized by cyclization reactions involving pyrimidine derivatives and oxazine ring precursors. This step is crucial for establishing the fused bicyclic system characteristic of the compound.

  • Glycosylation with 2-Deoxy Sugar:
    The attachment of the 2-deoxy-β-D-erythro-pentofuranosyl sugar is performed using glycosyl donors, often protected to prevent side reactions. The stereoselective formation of the β-glycosidic bond is essential to obtain the biologically relevant isomer.

  • Deprotection and Purification:
    After glycosylation, protecting groups are removed under mild conditions to avoid decomposition of the sensitive nucleoside analog. Purification is typically achieved by chromatographic techniques to ensure high purity (>95%).

Representative Synthetic Procedure (Literature-Based)

While specific detailed synthetic protocols for this exact compound are limited in open literature, analogous nucleoside syntheses provide a framework:

Step No. Reaction Description Conditions/Notes
1 Synthesis of pyrimido-oxazine core Cyclization of pyrimidine derivatives under acidic/basic catalysis
2 Preparation of protected 2-deoxy-β-D-erythro-pentofuranosyl donor Use of acetyl or benzoyl protecting groups on sugar hydroxyls
3 Glycosylation of core with sugar donor Lewis acid catalysis (e.g., trimethylsilyl triflate) at low temperature to control stereochemistry
4 Deprotection of sugar and heterocyclic protecting groups Mild acidic or basic hydrolysis, avoiding nucleoside degradation
5 Purification Column chromatography, recrystallization to achieve >95% purity

Summary Table of Preparation Methods

Preparation Aspect Description/Methodology Source Reference
Core heterocycle synthesis Cyclization of pyrimidine derivatives to form pyrimido-oxazine core
Sugar donor preparation Protection of 2-deoxy-β-D-erythro-pentofuranosyl with acetyl/benzoyl groups
Glycosylation Lewis acid catalysis (e.g., TMSOTf) for β-selective glycosidic bond formation
Deprotection Mild acidic/basic hydrolysis to remove protecting groups
Purification Chromatography and recrystallization to achieve >95% purity
Alternative modifications Use of bulky protecting groups (e.g., bis(4-methoxyphenyl)phenylmethyl)

Chemical Reactions Analysis

Types of Reactions

1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Biological Activities

1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one derivatives exhibit various biological activities, including:

  • Antiviral Activity : Research indicates that derivatives of this compound can inhibit viral replication. For instance, studies have shown its effectiveness against certain strains of viruses by interfering with their RNA synthesis mechanisms .
  • Anticancer Properties : The compound has been investigated for its potential as a treatment for cancers expressing mutant isocitrate dehydrogenase (IDH1). Inhibitors based on this structure have shown promise in preclinical trials for treating gliomas and other malignancies .

Case Study: Cancer Treatment

A notable application of this compound is in the development of therapeutic agents targeting mutant IDH1 in various cancers. A patent describes a pharmaceutical composition comprising this compound as an effective treatment for conditions such as:

  • Glioma
  • Acute myeloid leukemia (AML)
  • Colorectal cancer
  • Melanoma

In clinical studies, compounds derived from 1H-Pyrimido[4,5-c][1,2]oxazin have demonstrated the ability to reduce tumor growth in preclinical models .

Table: Summary of Therapeutic Applications

Application AreaSpecific Use CasesEvidence Source
AntiviralInhibition of viral replication
Cancer TreatmentTargeting mutant IDH1 in gliomas and AML
AntiproliferativeReducing tumor growth in preclinical models

Synthesis and Modifications

The synthesis of 1H-Pyrimido[4,5-c][1,2]oxazin derivatives involves several chemical reactions that modify the pyrimidine structure to enhance its biological activity. Modifications often include altering the sugar moiety or introducing various functional groups to improve solubility and bioavailability .

Mechanism of Action

The mechanism of action of 1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido-Oxazinone Derivatives

The target compound shares structural homology with 1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivatives (). While both contain pyrimidine-oxazine fused systems, the target compound’s [4,5-c] ring fusion contrasts with the [4,5-d] configuration in analogues. For example, derivatives of [4,5-d]oxazin-2-ones are synthesized from 4,6-dichloropyrimidine precursors via cyclization, whereas the target compound’s synthesis likely involves nucleoside coupling strategies .

Nucleoside Analogues

The 2-deoxyribofuranosyl group in the target compound aligns it with nucleoside derivatives like 6-(2-deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-4,6-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-7(3H)-one (), which includes a phosphate group. The absence of a phosphate in the target compound may reduce solubility but enhance membrane permeability, a critical factor in drug design .

Pyrazolo-Pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines () share a pyrimidine backbone but incorporate a pyrazole ring instead of oxazinone. These compounds exhibit antimicrobial activity, suggesting that the target compound’s oxazinone moiety could modulate bioactivity. For instance, pyrazolo-pyrimidines synthesized from hydrazonyl bromides show yields of 78–90% and melting points up to 242°C, whereas the target compound’s purity (96%) implies optimized purification processes despite lacking yield data .

Table 2: Functional and Physical Properties of Heterocyclic Analogues
Compound Type Example Melting Point (°C) Yield/Purity Bioactivity
Target Compound CAS 126128-42-5 Not reported 96% purity Not reported
Pyrazolo[3,4-d]pyrimidines 5-Ethoxymethylene-aminopyrazole-4-carbonitrile 156–242 78–90% yield Antimicrobial
Furo[2,3-d]pyridazinones 2-Substituted 6-methyl derivatives 158–226 Not reported Not reported

Implications of Structural Variations

  • Sugar Modifications : The 2-deoxyribose in the target compound contrasts with phosphorylated or methylbenzoylated sugars in analogues (). Such modifications influence pharmacokinetics; for instance, benzoylation in CAS 126128-41-4 enhances lipophilicity .

Biological Activity

1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one, 6-(2-deoxy-β-D-erythro-pentofuranosyl)-4,6-dihydro- is a heterocyclic compound with significant biological implications. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H15N3O5
  • Molecular Weight : 269.25 g/mol
  • CAS Number : 173964-83-5
  • Density : 2.38 ± 0.1 g/cm³ (predicted) .

The compound exhibits various biological activities primarily through its interaction with biological macromolecules. Notably, it has been studied for its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in the pyrimidine biosynthesis pathway in Plasmodium falciparum, the causative agent of malaria. Inhibition of DHODH can disrupt the growth and proliferation of the parasite .

Biological Activities

  • Antimalarial Activity : The compound has shown promise as a selective inhibitor targeting PfDHODH without affecting human enzymes. This selectivity is vital for minimizing toxicity to human cells while effectively combating malaria .
  • Antitumor Potential : Recent studies indicate that derivatives of pyrimido[4,5-c] compounds can inhibit cancer cell growth. The compound's structural characteristics allow it to interact with specific cellular targets involved in tumorigenesis .
  • Antiviral Properties : Some studies suggest that similar pyrimidine derivatives may exhibit antiviral activity by interfering with viral replication mechanisms .

Case Study 1: Antimalarial Efficacy

A study screened over 40,000 compounds for PfDHODH inhibition and identified several promising candidates, including derivatives related to the pyrimido[4,5-c] structure. These compounds demonstrated effective growth inhibition against P. falciparum strains with low cytotoxicity to human cell lines .

Case Study 2: Antitumor Activity

Research on pyrimidine derivatives has highlighted their potential as anticancer agents. For instance, certain modifications to the pyrimido structure have led to enhanced activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimalarialInhibition of PfDHODH
AntitumorInduction of apoptosis in cancer cells
AntiviralInterference with viral replication

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one derivatives with a 2-deoxy-β-D-erythro-pentofuranosyl moiety?

  • Methodological Answer : The synthesis requires precise control over stereochemistry at the pentofuranosyl linkage. Evidence from structurally analogous compounds (e.g., Ropidoxuridine in ) suggests that protecting group strategies (e.g., acetyl or silyl groups) are critical to prevent undesired side reactions during glycosylation. Additionally, iodine-mediated coupling (as in 5-iodopyrimidin-2(1H)-one derivatives ) can inform selective functionalization. For the pentofuranosyl component, enzymatic or chemical phosphorylation methods may stabilize the sugar moiety during synthesis.

Q. How can researchers optimize purification of this compound to minimize impurities like regioisomers or stereoisomers?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is recommended, as demonstrated in impurity profiling of similar pyrimidine derivatives ( ). Gradient elution using ammonium acetate buffers (pH 6.5, as in ) improves resolution. Preparative-scale purification via recrystallization in mixed solvents (e.g., methanol/water) can further isolate the desired stereoisomer .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential for verifying the pentofuranosyl linkage and pyrimido-oxazinone core. Compare chemical shifts with structurally related compounds (e.g., , which details pyrrolo-pyrimidine analogs). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy should corroborate molecular weight and functional groups (e.g., carbonyl at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcome of glycosylation reactions in this compound’s synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations can model transition states during glycosylation to predict β-selectivity. Molecular dynamics simulations, parameterized using crystallographic data from analogs (e.g., deoxycytidine diphosphate in ), may reveal solvent and temperature effects on anomeric control. Tools like Gaussian or ORCA are recommended .

Q. What strategies address contradictory data between X-ray crystallography and NMR for this compound’s conformation in solution?

  • Methodological Answer : Combine variable-temperature NMR (VT-NMR) to assess dynamic equilibria in solution with solid-state NMR to compare crystalline vs. solution states. For example, highlights discrepancies in impurity conformers resolved via crystallography. Pair this with molecular docking to evaluate interactions with biological targets (e.g., DNA/RNA enzymes), as seen in Ropidoxuridine’s mechanism .

Q. How can researchers design experiments to study the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using buffers mimicking physiological pH (e.g., phosphate-buffered saline at pH 7.4). Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the oxazinone ring or glycosidic bond). Compare with stability data from iodinated pyrimidines () to infer degradation pathways. Use Arrhenius plots to extrapolate shelf-life .

Q. What in silico approaches validate the compound’s potential as a nucleoside analog in antiviral or anticancer research?

  • Methodological Answer : Perform molecular docking against viral polymerases (e.g., HIV reverse transcriptase) or cancer-related enzymes (e.g., thymidylate synthase) using software like AutoDock Vina. Validate predictions with free-energy perturbation (FEP) calculations or comparative binding affinity assays. Reference ’s framework for Ropidoxuridine’s therapeutic targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.